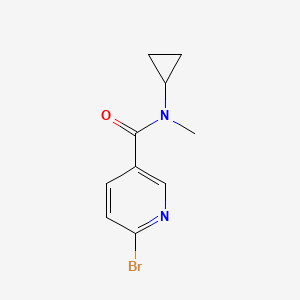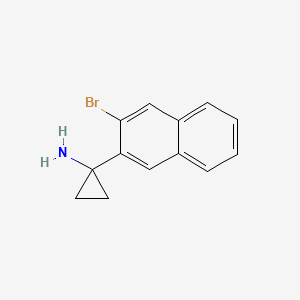
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a cyclopropan-1-amine group is attached at the second position of the naphthalene ring.
Vorbereitungsmethoden
Die Synthese von 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amin umfasst in der Regel mehrere Schritte:
Bromierung von Naphthalin: Der erste Schritt umfasst die Bromierung von Naphthalin, um ein Bromatom an der dritten Position einzuführen. Dies kann mit Brom (Br2) in Gegenwart eines Katalysators wie Eisen (Fe) oder Aluminiumtribromid (AlBr3) erreicht werden.
Bildung der Cyclopropan-1-amin-Gruppe: Der nächste Schritt beinhaltet die Bildung der Cyclopropan-1-amin-Gruppe. Dies kann durch Reaktion von Cyclopropan mit Ammoniak (NH3) unter hohem Druck und bei hohen Temperaturen erfolgen.
Kupplungsreaktion: Der letzte Schritt ist die Kupplung des bromierten Naphthalins mit der Cyclopropan-1-amin-Gruppe.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute zu erhöhen und die Kosten zu senken, wie z. B. die Verwendung von kontinuierlichen Durchflussreaktoren für die Bromierungs- und Kupplungsreaktionen.
Analyse Chemischer Reaktionen
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amin kann verschiedene Arten chemischer Reaktionen eingehen:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Naphthochinone zu bilden.
Reduktion: Die Reduktion des Bromatoms kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden, um das entsprechende Naphthalinderivat zu bilden.
Substitution: Das Bromatom kann mit anderen funktionellen Gruppen durch nukleophile Substitutionsreaktionen substituiert werden. Häufige Reagenzien sind Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu).
Kupplungsreaktionen: Die Verbindung kann an verschiedenen Kupplungsreaktionen teilnehmen, wie z. B. Suzuki-, Heck- oder Sonogashira-Kupplung, um komplexere Moleküle zu bilden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann als Sonde verwendet werden, um die Wechselwirkungen von Naphthalinderivaten mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu untersuchen.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Bromatom und die Cyclopropan-1-amin-Gruppe können mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(2-Bromonaphthalen-1-YL)cyclopropan-1-amin: Diese Verbindung hat das Bromatom an der zweiten Position des Naphthalinrings, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führen kann.
1-(4-Bromonaphthalen-2-YL)cyclopropan-1-amin: Diese Verbindung hat das Bromatom an der vierten Position des Naphthalinrings, was ebenfalls zu unterschiedlichen Eigenschaften führen kann.
1-(3-Chloronaphthalen-2-YL)cyclopropan-1-amin: Diese Verbindung hat ein Chloratom anstelle eines Bromatoms, was sich auf ihre chemischen und biologischen Eigenschaften auswirken kann.
Die Einzigartigkeit von 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amin liegt in seinem spezifischen Substitutionsschema und der Anwesenheit der Cyclopropan-1-amin-Gruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C13H12BrN |
|---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
1-(3-bromonaphthalen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-12-8-10-4-2-1-3-9(10)7-11(12)13(15)5-6-13/h1-4,7-8H,5-6,15H2 |
InChI-Schlüssel |
DCXNJOKFIAGKSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC3=CC=CC=C3C=C2Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
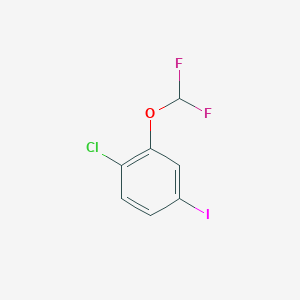
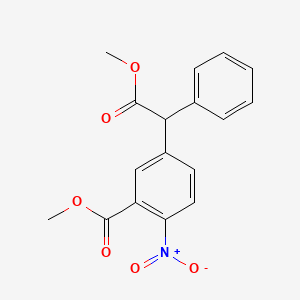
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)
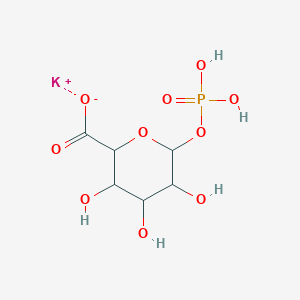

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)
![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
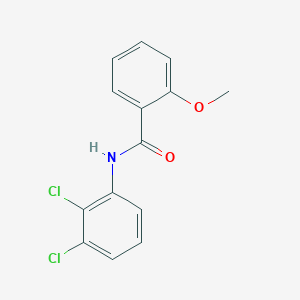
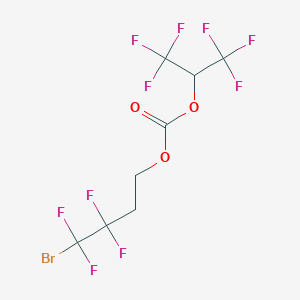
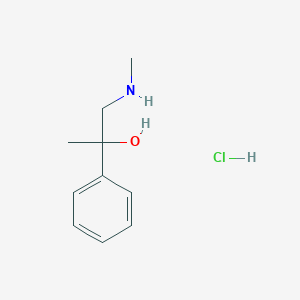
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
